molecular formula C11H13NO2S B1296774 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 67189-37-1

2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1296774
CAS RN: 67189-37-1
M. Wt: 223.29 g/mol
InChI Key: HTRWLFRKMUVNPG-UHFFFAOYSA-N
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Description

The compound “2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic molecule. It likely contains a thiazolidine core (a five-membered ring containing nitrogen and sulfur), a carboxylic acid group (-COOH), and a 4-methylphenyl group (a benzene ring with a methyl group at the 4th position) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions .


Chemical Reactions Analysis

The compound may undergo various chemical reactions typical of carboxylic acids and aromatic compounds. For example, the carboxylic acid group can participate in esterification reactions, and the aromatic ring can undergo electrophilic aromatic substitution .

Scientific Research Applications

Medicine: Antileishmanial and Antimalarial Applications

This compound has been studied for its potential in treating tropical diseases such as leishmaniasis and malaria. Derivatives of thiazolidine have shown promising results in inhibiting the growth of parasites responsible for these diseases . The molecular docking studies suggest that these compounds can effectively bind to the active sites of enzymes essential for the survival of the parasites, offering a new avenue for therapeutic intervention.

Agriculture: Enantioselective Esterification

In the agricultural sector, the enantioselective esterification of similar compounds has been optimized for the production of pheromones and other bioactive molecules . The process involves using enzymes like Novozym 435 to resolve racemic mixtures, which is crucial for creating substances that can, for example, deter pests or promote plant growth.

Biochemistry: Enzyme Inhibition

In biochemistry, the thiazolidine ring is a key feature in enzyme inhibitors. These compounds can be designed to target specific enzymes in metabolic pathways, providing tools for research into disease mechanisms or the development of new drugs .

Pharmacology: Drug Development

The thiazolidine structure is integral to drug development, particularly in the design of small molecule drugs. Its presence in pharmacologically active compounds underscores its importance in medicinal chemistry. The versatility of the thiazolidine ring allows for the creation of a wide range of therapeutic agents with diverse biological activities .

properties

IUPAC Name

2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-7-2-4-8(5-3-7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRWLFRKMUVNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60986210
Record name 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

CAS RN

67189-37-1
Record name 4-Thiazolidinecarboxylic acid, 2-(p-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

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